Whole-Body Clearance of Alanyl-Tyrosine Exceeds Glycyl-Tyrosine by 78% and N-Acetyl-Tyrosine by Over 10-Fold in Healthy Humans
In a direct head-to-head pharmacokinetic study in healthy human subjects, alanyl-tyrosine demonstrated significantly faster systemic elimination compared to the alternative dipeptide glycyl-tyrosine and the acetylated derivative N-acetyl-tyrosine [1].
| Evidence Dimension | Whole-body clearance (Cl-tot) |
|---|---|
| Target Compound Data | 3,169 ± 198 mL/min |
| Comparator Or Baseline | Glycyl-tyrosine: 1,781 ± 184 mL/min; N-acetyl-tyrosine: 284 ± 24 mL/min |
| Quantified Difference | Alanyl-tyrosine clearance is 1.78-fold higher than glycyl-tyrosine and 11.2-fold higher than N-acetyl-tyrosine (P < 0.001 for both comparisons) |
| Conditions | Intravenous infusion in healthy human volunteers (n=7) |
Why This Matters
Faster clearance indicates more rapid hydrolysis and bioavailability of constituent tyrosine, which is critical for achieving therapeutic plasma tyrosine elevations in clinical nutrition.
- [1] Druml W, Lochs H, Roth E, Hubl W, Balcke P, et al. Utilization of tyrosine dipeptides and acetyltyrosine in normal and uremic humans. Am J Physiol Endocrinol Metab. 1991;260(2):E280-E285. View Source
